Docosanoic-d43 acid (behenic acid-d43) is a fully deuterated, 22-carbon saturated very long-chain fatty acid (VLCFA) utilized primarily as an internal standard and metabolic tracer . With a molecular weight of 383.9 g/mol and isotopic enrichment typically exceeding 99%, it provides an exact structural and chemical match to endogenous docosanoic acid. In procurement and analytical contexts, its primary value lies in its +43 Da mass shift, which completely bypasses endogenous background signals in complex biological matrices such as plasma, tissue homogenates, and urine. It is an essential consumable for high-precision liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows targeting quantitative lipidomic profiling, peroxisomal disorder diagnostics, and fatty acid oxidation flux analysis.
Substituting Docosanoic-d43 acid with partially deuterated variants (e.g., docosanoic-22,22,22-d3 acid) or shorter-chain fully deuterated internal standards (e.g., arachidic acid-d39) introduces severe quantitative errors in lipidomics [1]. Shorter-chain standards like C20-d39 exhibit different hydrophobicities, leading to divergent retention times in reverse-phase LC and differential extraction recoveries during sample preparation; consequently, they fail to properly correct for matrix-induced ion suppression of the C22 target. Conversely, partially deuterated C22 standards with small mass shifts (+3 or +4 Da) risk signal overlap with the natural M+3 or M+4 isotopic envelopes of highly abundant endogenous lipids. Fully deuterated D43-C22:0 ensures perfect co-elution with the unlabeled analyte while maintaining an insurmountable +43 Da mass isolation, guaranteeing accurate absolute quantitation.
In quantitative MS workflows, endogenous docosanoic acid (C22:0) presents a massive background signal in biological matrices. Procuring Docosanoic-d43 acid provides a +43 Da mass shift (m/z 383.9 vs 340.6 for unlabeled), shifting the internal standard signal far beyond the natural isotopic envelope of the endogenous analyte . Compared to partially deuterated standards like docosanoic-d3 acid (+3 Da), which can suffer from up to 5-10% signal overlap due to the M+3 natural heavy isotope contributions of highly abundant co-eluting lipids, the d43 variant achieves 0% isotopic overlap. This absolute mass isolation is critical for establishing a true zero-background baseline.
| Evidence Dimension | Isotopic signal overlap in biological matrices |
| Target Compound Data | Docosanoic-d43 acid (+43 Da mass shift, 0% overlap) |
| Comparator Or Baseline | Docosanoic-d3 acid (+3 Da mass shift, susceptible to M+3 overlap) |
| Quantified Difference | Complete elimination of M+3/M+4 isotopic interference |
| Conditions | LC-MS/GC-MS of complex biological matrices (e.g., plasma, tissue) |
Guarantees a zero-background baseline for the internal standard, essential for accurately quantifying trace levels of VLCFAs in clinical or metabolic samples without false-positive inflation.
Accurate LC-MS quantitation requires the internal standard to experience the exact same matrix effects (ion suppression or enhancement) as the target analyte. Docosanoic-d43 acid co-elutes precisely with endogenous docosanoic acid [1]. If a shorter-chain standard like arachidic acid-d39 (C20:0) is procured as a generic VLCFA proxy, its retention time in reverse-phase LC is significantly shorter. This temporal separation means the C20 standard elutes in a different matrix environment, leading to a >15-20% variance in ion suppression correction compared to the perfectly co-eluting d43-C22:0 standard.
| Evidence Dimension | Matrix effect correction accuracy |
| Target Compound Data | Docosanoic-d43 acid (exact co-elution with C22:0, perfectly matching ion suppression) |
| Comparator Or Baseline | Arachidic acid-d39 (elutes earlier, divergent matrix environment) |
| Quantified Difference | Elimination of retention time drift and associated >15% quantitation variance |
| Conditions | Reverse-phase LC-MS lipidomic profiling |
Ensures that the internal standard accurately normalizes signal fluctuations caused by the sample matrix, preventing false quantitative readouts and batch-to-batch inconsistencies.
Docosanoic-d43 acid is required for tracing peroxisomal beta-oxidation accurately. In cellular assays, D43-C22:0 is catabolized to D39-C20:0 [1]. Because the entire aliphatic chain is deuterated, the resulting D39-C20:0 metabolite retains a +39 Da mass shift, making it instantly distinguishable from the high endogenous pool of unlabeled C20:0. If a terminally labeled standard like docosanoic-22,22,22-d3 acid were used, the resulting C20 metabolite would only retain a +3 Da shift, blending into background noise, or lose the label entirely depending on the oxidation site. The fully deuterated backbone allows absolute quantification of the FAO flux ratio (D39-C20:0 / D43-C22:0).
| Evidence Dimension | Downstream metabolite mass resolution |
| Target Compound Data | D43-C22:0 (yields D39-C20:0 upon one cycle of beta-oxidation) |
| Comparator Or Baseline | Docosanoic-d3 acid (yields metabolites that blend into endogenous background) |
| Quantified Difference | 100% tracer retention with distinct mass resolution of downstream metabolites |
| Conditions | Cellular peroxisomal fatty acid oxidation (FAO) assays measured by MS |
Allows researchers to precisely measure lipid catabolism rates without interference from de novo synthesis or dietary lipid background, justifying its premium over lightly labeled tracers.
Used as the gold-standard internal standard in LC-MS/MS and GC-MS workflows to accurately quantify elevated C22:0 levels in patient plasma or dried blood spots, aiding in the diagnosis of X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders [2].
Incorporated into internal standard cocktails for untargeted and targeted lipidomic profiling of tissues and biofluids, ensuring absolute quantitation of the VLCFA pool by perfectly correcting for matrix-induced ion suppression [1].
Utilized as a heavy isotope tracer in cell culture models to monitor the rate of peroxisomal beta-oxidation by tracking the appearance of D39-C20:0 and shorter fully deuterated species, completely bypassing endogenous lipid background [1].
Irritant